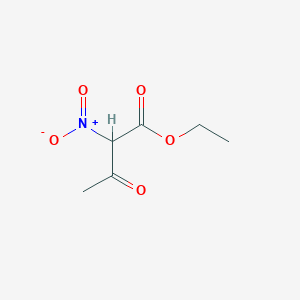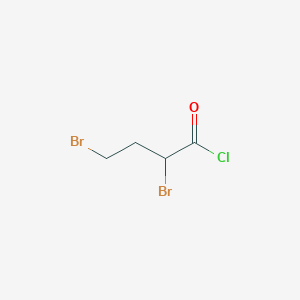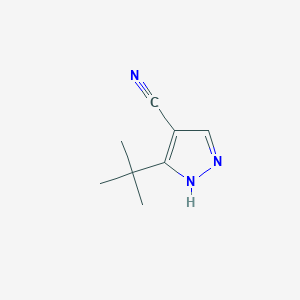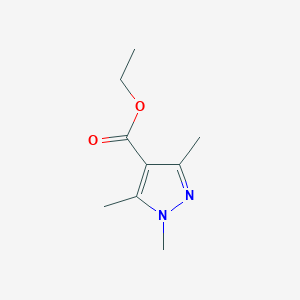
4-(4-Hydroxyphenoxy)benzonitrile
概述
描述
4-(4-Hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol It is characterized by the presence of a hydroxy group (-OH) and a nitrile group (-CN) attached to a phenoxybenzene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorobenzonitrile with 4-hydroxyphenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 100-120°C, to facilitate the substitution of the fluorine atom with the hydroxyphenoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
4-(4-Hydroxyphenoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenoxybenzonitrile.
Substitution: Halogenated phenoxybenzonitrile derivatives.
科学研究应用
4-(4-Hydroxyphenoxy)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
作用机制
The mechanism of action of 4-(4-Hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophilic site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(4-Cyanophenoxy)phenol
- 4-(3-Hydroxyphenoxy)benzonitrile
- 4-(4-Methoxyphenoxy)benzonitrile
Comparison
4-(4-Hydroxyphenoxy)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the phenoxybenzene structure. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the hydroxy group allows for hydrogen bonding, which can enhance solubility and interaction with biological targets, while the nitrile group provides a site for further chemical modification.
属性
IUPAC Name |
4-(4-hydroxyphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOVNHCRRUOGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403915 | |
| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63555-08-8 | |
| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(4-Hydroxyphenoxy)benzonitrile?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C13H8FNO2 []. From this formula, we can calculate the molecular weight to be 217.20 g/mol.
Q2: What can you tell us about the structure of this compound based on the research findings?
A2: The research reveals that this compound is synthesized from 3,4-difluorobenzonitrile and hydroquinone []. The molecule consists of two aromatic rings connected by an ether (oxygen) linkage. Interestingly, these two rings are not coplanar but are twisted relative to each other with a dihedral angle of 70.9° []. This information is valuable for understanding potential interactions with other molecules or within biological systems.
Q3: How does the crystal structure of this compound influence its potential properties?
A3: The abstract mentions that the crystal structure of this compound is stabilized by O—H⋯N hydrogen bonds, creating zigzag chains of molecules []. This type of intermolecular interaction can influence the compound's melting point, solubility, and even its stability. Understanding the arrangement of molecules in the solid state can be crucial for pharmaceutical applications, where factors like dissolution rate and bioavailability are important.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)


